molecular formula C19H15N3O3S B2944834 N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide CAS No. 2034440-76-9

N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide

Cat. No.: B2944834
CAS No.: 2034440-76-9
M. Wt: 365.41
InChI Key: FSSPMZPDCJWDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide is a complex organic compound featuring a quinoline core substituted with a sulfonamide group and a pyridine ring substituted with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine and quinoline precursors[_{{{CITATION{{{2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-. One common approach is the Suzuki-Miyaura cross-coupling reaction, which forms the carbon-carbon bond between the pyridine and quinoline fragments[{{{CITATION{{{3{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h). This reaction requires a palladium catalyst and a boronic acid derivative of the pyridine or quinoline[{{{CITATION{{{_3{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of quinoline-8-sulfonic acid derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Generation of various substituted pyridine and quinoline derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.

Industry: It is utilized in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.

Comparison with Similar Compounds

  • N-((2-(furan-2-yl)quinolin-4-yl)-N',N'-dimethylethane-1,2-diamine: This compound shares a similar quinoline and furan structure but differs in the presence of the sulfonamide group.

  • 2-(Furan-2-yl)thiazolo[4,5-b]pyridine: Another compound featuring a furan and pyridine moiety, but with a thiazole ring instead of a quinoline core[_{{{CITATION{{{_2{Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo 4,5-.

Uniqueness: N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoline-8-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-26(24,18-7-1-4-15-5-2-9-21-19(15)18)22-13-14-8-10-20-16(12-14)17-6-3-11-25-17/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSPMZPDCJWDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.